5-(4-Fluorophenyl)-1h-indazole
Overview
Description
5-(4-Fluorophenyl)-1H-indazole is a heterocyclic compound that features a fluorophenyl group attached to an indazole core. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of the fluorophenyl group enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various fields of research and industry.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which include 5-(4-fluorophenyl)-1h-indazole, bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that indole derivatives interact with their targets, leading to various changes in cellular processes
Biochemical Pathways
Indole derivatives are known to affect various biological pathways due to their broad-spectrum biological activities . The exact pathways and their downstream effects influenced by this compound would require further investigation.
Pharmacokinetics
The pharmacokinetic properties of similar indole derivatives have been studied . These studies provide insights into the potential ADME properties of this compound, but specific studies would be needed to confirm these properties and their impact on bioavailability.
Result of Action
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Analysis
Biochemical Properties
5-(4-Fluorophenyl)-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indazole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which is crucial for their biological activities . These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, contributing to the compound’s stability and efficacy in biochemical reactions.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives can modulate the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . By inhibiting CDKs, this compound can induce cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. One notable mechanism is the inhibition of CDK2/cyclin A2 by indazole derivatives, which results in the suppression of cell proliferation . Additionally, molecular docking studies have shown that this compound can bind to human estrogen alpha receptor (ERα), suggesting its potential role in modulating hormone-related pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that indazole derivatives, including this compound, maintain their stability under specific conditions, allowing for prolonged biological activity . Degradation products may also form over time, potentially altering the compound’s efficacy and safety.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. Higher doses can lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity . It is essential to determine the optimal dosage to maximize the compound’s therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes phase I metabolism, primarily through hydroxylation and N-dealkylation, followed by phase II metabolism involving conjugation reactions . These metabolic processes are crucial for the compound’s elimination from the body and can influence its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its distribution to various cellular compartments . Additionally, binding proteins can influence the compound’s localization and accumulation, affecting its biological activity and toxicity.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, indazole derivatives have been shown to localize to the nucleus, where they can interact with nuclear receptors and influence gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-1H-indazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with isatin to form an intermediate, which is then cyclized to produce the indazole core. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques. The scalability of the synthesis is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions include hydroxylated, aminated, and substituted derivatives of this compound. These products can exhibit diverse chemical and biological properties, making them useful in various applications .
Scientific Research Applications
5-(4-Fluorophenyl)-1H-indazole has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It has potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares a similar fluorophenyl group but has a different core structure, leading to distinct chemical and biological properties.
4-(4-Fluorophenyl)-5-(2-fluoropyridin-4-yl)-1,3-dihydroimidazole-2-thione: Another fluorinated compound with a different heterocyclic core, used in various chemical and biological studies.
Uniqueness
5-(4-Fluorophenyl)-1H-indazole is unique due to its indazole core, which imparts specific chemical and biological properties. The fluorophenyl group enhances its stability and activity, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further distinguish it from similar compounds .
Properties
IUPAC Name |
5-(4-fluorophenyl)-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2/c14-12-4-1-9(2-5-12)10-3-6-13-11(7-10)8-15-16-13/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAWBFIKAUENTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)NN=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696163 | |
Record name | 5-(4-Fluorophenyl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885272-86-6 | |
Record name | 5-(4-Fluorophenyl)-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885272-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Fluorophenyl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 885272-86-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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